molecular formula C15H14N2O3 B13572649 4-[(2-Carbamoylphenoxy)methyl]benzamide

4-[(2-Carbamoylphenoxy)methyl]benzamide

Cat. No.: B13572649
M. Wt: 270.28 g/mol
InChI Key: HLCVWGOKHYWXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Carbamoylphenoxy)methyl]benzamide is a compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carbamoylphenoxy)methyl]benzamide typically involves the condensation of 4-(chloromethyl)benzoic acid with 2-aminophenol, followed by the introduction of a carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and column chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Carbamoylphenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(2-Carbamoylphenoxy)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Carbamoylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Carbamoylphenoxy)methyl]benzamide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(4-carbamoylphenyl)methoxy]benzamide

InChI

InChI=1S/C15H14N2O3/c16-14(18)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19)

InChI Key

HLCVWGOKHYWXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.